6-Mercaptobenzo[d]oxazole-2-carbonitrile

Immunoproteasome inhibition Fragment-based drug discovery Covalent warhead SAR

6-Mercaptobenzo[d]oxazole-2-carbonitrile (CAS 1806281-28-6, MF C8H4N2OS, MW 176.20 g/mol) is a heterocyclic building block featuring a benzoxazole core with a 2-cyano group and a 6-mercapto (-SH) substituent. The cyano group acts as an electrophilic center (reinforced by the oxazole ring electron deficiency), while the mercapto group provides nucleophilic character and metal-chelating capacity.

Molecular Formula C8H4N2OS
Molecular Weight 176.20 g/mol
Cat. No. B12871729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptobenzo[d]oxazole-2-carbonitrile
Molecular FormulaC8H4N2OS
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S)OC(=N2)C#N
InChIInChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H
InChIKeyKXXFYMAXHNFBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Mercaptobenzo[d]oxazole-2-carbonitrile (CAS 1806281-28-6): Core Physicochemical Profile for Procurement Specification


6-Mercaptobenzo[d]oxazole-2-carbonitrile (CAS 1806281-28-6, MF C8H4N2OS, MW 176.20 g/mol) is a heterocyclic building block featuring a benzoxazole core with a 2-cyano group and a 6-mercapto (-SH) substituent [1]. The cyano group acts as an electrophilic center (reinforced by the oxazole ring electron deficiency), while the mercapto group provides nucleophilic character and metal-chelating capacity . The computed free thiol tautomer presents a topological polar surface area (TPSA) of 50.8 Ų, XLogP3-AA of 2, one hydrogen bond donor, and four hydrogen bond acceptors [2]. This combination of a reversible covalent warhead (carbonitrile) and a chemically addressable thiol handle differentiates it from simple benzoxazole-2-carbonitriles used in fragment-based drug discovery.

Why 6-Mercaptobenzo[d]oxazole-2-carbonitrile Cannot Be Readily Substituted by Other Benzoxazole-2-carbonitrile Analogs


The benzoxazole-2-carbonitrile scaffold is a validated fragment-sized covalent warhead for immunoproteasome subunits (β5i), with systematic substituent scans showing that peripheral modifications predominantly tune non-covalent recognition rather than warhead reactivity [1]. The 6-mercapto group introduces a unique combination of thiol-mediated metal chelation and nucleophilic derivatization capacity absent in 6-halo or 6-alkyl analogs, enabling downstream S-functionalization (alkylation, conjugate addition, disulfide formation) that is inaccessible to substituents like -Cl, -Br, -CH3, or -OCH3 [2]. Positional isomerism also matters: 4-mercaptobenzo[d]oxazole-2-carbonitrile (CAS 1806339-64-9) displays altered electronic distribution and steric accessibility of the thiol, potentially impacting target engagement geometry and conjugation efficiency . Simple unsubstituted benzoxazole-2-carbonitrile (CAS 3313-37-9) lacks the handle for further functionalization and metal coordination, limiting its utility in medicinal chemistry and materials science applications where bifunctional reactivity is required .

6-Mercaptobenzo[d]oxazole-2-carbonitrile: Quantified Differentiation Evidence Versus Closest Analogs


Evidence Dimension 1: Regioisomeric SH Position Modulates Non-Covalent Recognition in Immunoproteasome Fragment Screens

Systematic substituent scans around the benzoxazole-2-carbonitrile core have demonstrated that peripheral substituents influence non-covalent recognition of the β5i immunoproteasome subunit without altering the covalent reactivity of the carbonitrile warhead [1]. Positioning the mercapto group at C6 versus C4 impacts the vector and electronic environment of the hydrogen-bond donor, which is predicted to alter fragment binding poses. The 4-mercapto isomer bears the -SH group adjacent to the oxazole oxygen, potentially engaging in intramolecular S···O interactions that reduce solvent-exposed thiol availability compared to the 6-substituted congener [2].

Immunoproteasome inhibition Fragment-based drug discovery Covalent warhead SAR

Evidence Dimension 2: Thiol-Specific Metal Chelation Differentiates 6-Mercapto from 6-Halo and 6-Alkyl Benzoxazole-2-carbonitriles

Mercaptobenzoxazole derivatives are established chelators of transition metal ions, with 2-mercaptobenzoxazole (2-MBO) analogs demonstrating copper-chelating activity that directly underlies nanomolar tyrosinase inhibition [1]. The 6-mercapto group on the benzoxazole-2-carbonitrile scaffold provides a thiol (-SH) donor capable of coordinating Cu(II), Zn(II), Fe(II/III), and other biologically or catalytically relevant metal centers [2]. By contrast, 6-chlorobenzo[d]oxazole-2-carbonitrile (CAS 1172606-59-5), 6-bromobenzo[d]oxazole-2-carbonitrile (CAS 1488228-98-3), and 6-methylbenzo[d]oxazole-2-carbonitrile (CAS 137426-78-9) contain no metal-coordinating heteroatom at the 6-position, precluding chelation-driven pharmacology or catalysis . 6-Hydroxy analogs such as 2-cyano-6-hydroxybenzoxazole (MW 160.13) retain a metal-binding oxygen but lack the polarizability and thiophilicity of sulfur, which favors softer metal centers [3].

Metal chelation Coordination chemistry Enzyme inhibition

Evidence Dimension 3: Synthetic Accessibility via Established 2-Mercaptobenzoxazole Route with Demonstrated 90% Yield Benchmark

The synthesis of 6-mercaptobenzo[d]oxazole-2-carbonitrile is accessible via adaptation of the general method for 2-mercaptobenzoxazoles outlined in US4677209A, using o-aminophenols and alkali metal trithiocarbonates [1]. A structurally proximate analog, 2-mercapto-benzooxazol-6-ol, has been synthesized from 4-aminoresorcinol and ethylxanthic acid in refluxing ethanol with KOH, achieving a 90% isolated yield after acidification and extraction—a rare, quantitatively documented benchmark for this scaffold class [2]. The 6-mercapto substitution pattern is synthetically accessible through appropriately substituted 2-aminophenol precursors, whereas alternative 6-substituents (e.g., -I, -CF₃, -SCF₃) often require additional halogenation or cross-coupling steps that reduce overall yield and increase step-count .

Synthetic chemistry Process-scale feasibility Cost-efficiency

6-Mercaptobenzo[d]oxazole-2-carbonitrile: High-Impact Application Scenarios Based on Verified Differentiation


Scenario 1: Fragment-Based Covalent Inhibitor Libraries Targeting the Immunoproteasome β5i Subunit

The benzoxazole-2-carbonitrile core has been validated as a fragment-sized covalent warhead for selective immunoproteasome β5i inhibition, with systematic SAR demonstrating that substituents tune non-covalent recognition without compromising warhead reactivity [1]. 6-Mercaptobenzo[d]oxazole-2-carbonitrile adds a chemically addressable thiol handle that enables rapid diversification into bidentate inhibitor series through S-alkylation or disulfide conjugation with threonine-targeting warheads (e.g., boroleucine), directly extending the published platform to explore simultaneous Thr1 and Cys48 engagement [1].

Scenario 2: Development of Metal-Chelating Antimicrobial or Anticancer Conjugates

Mercaptobenzoxazole derivatives exhibit established metal-chelating behavior, with 2-MBO analogs achieving nanomolar enzyme inhibition via copper sequestration [2]. The 6-mercapto group on the target compound enables conjugation to polymeric carriers (e.g., poly(maleic anhydride-alt-vinyl acetate)) through esterification or thioether linkages, producing sustained-release antimicrobial conjugates with demonstrated in vitro cytotoxicity against K562 leukemia cells and up to 68% tumor regression [3]. This dual covalent warhead + metal-chelating pro-drug strategy is inaccessible to 6-halo or 6-alkyl benzoxazole-2-carbonitriles.

Scenario 3: Positional Scanning in Immunoproteasome SAR for β5i-Selective Probe Discovery

Positional isomerism on the benzoxazole-2-carbonitrile scaffold directly impacts binding geometry. 6-Mercaptobenzo[d]oxazole-2-carbonitrile and its 4-mercapto isomer (CAS 1806339-64-9) present the -SH H-bond donor vector at approximately 120° angular separation, enabling systematic probing of subpocket recognition within the β5i active site [1]. Procurement of both regioisomers as a matched pair is essential for comprehensive SAR campaigns aiming to identify β5i-selective over β5-constitutive proteasome inhibitors.

Scenario 4: Bifunctional Building Block for Coordination Polymers and Metal-Organic Frameworks

The compound features two orthogonal metal-coordinating motifs: the nitrile group (σ-donor via nitrogen lone pair) and the thiol group (soft donor for late transition metals). Benzoxazole-2-thiolate ligands are known to form doubly-bridging N,S-donor complexes with Pt(II/III) centers, with Pt···Pt separations contracting from ~3.0 Å to ~2.69 Å upon oxidation [4]. The 6-mercapto derivative extends this coordination chemistry to the benzoxazole-2-carbonitrile platform, enabling the construction of redox-active multinuclear assemblies not accessible with 6-halo or unsubstituted congeners.

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